Cypermethrin
Overview
Description
Cypermethrin is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes . It behaves as a fast-acting neurotoxin in insects . It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces .
Synthesis Analysis
Cypermethrin can be synthesized by a reaction involving sodium cyanide, 3-phenoxybenzaldehyde, and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride .Molecular Structure Analysis
The molecular structure of Cypermethrin consists of a cyano group, a phenoxyphenyl group, a dichloroethenyl group, and a dimethylcyclopropane group .Chemical Reactions Analysis
Cypermethrin can be degraded by microbial action. The degradation process involves the production of carboxylesterase enzymes by bacteria, which are efficient in breaking down Cypermethrin . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to determine Cypermethrin and its metabolized products .Physical And Chemical Properties Analysis
Cypermethrin is a broad-spectrum insecticide with low aqueous solubility and volatility . Its chemical properties suggest that it should not leach to groundwater, but it has been detected . It is considered a serious marine pollutant .Scientific Research Applications
Environmental Biodegradation
Cypermethrin, being a synthetic pyrethroid, is used extensively in agriculture and urban settings. However, its environmental persistence raises concerns about toxicity and health risks. Research has been conducted on the biodegradation of Cypermethrin by bacteria isolated from contaminated soils. These bacteria can degrade Cypermethrin, reducing its concentration in the environment and minimizing its adverse effects .
Agricultural Pest Control
Cypermethrin is highly effective against a variety of pests, including moth pests of cotton, fruits, and vegetable crops. Its application in agriculture is crucial for controlling pests that can otherwise lead to significant crop losses. The compound’s effectiveness in pest control is one of its primary applications in scientific research .
Mechanism of Action
Target of Action
Cypermethrin, a synthetic pyrethroid, primarily targets the central nervous system of pests . It acts on the sodium channels of nerve cells , which play a crucial role in the transmission of nerve impulses .
Mode of Action
Cypermethrin interferes with the normal functioning of the nervous system by prolonging the opening of sodium channels . This disruption leads to multiple nerve impulses instead of a single one, causing an overstimulation of nerves . The result is muscle spasms and eventual paralysis , rendering the pest unable to function or eat, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by cypermethrin involves the sodium ion channels in nerve cells . The compound’s action on these channels disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . This disruption affects the downstream neurological processes, leading to the symptoms of toxicity observed in pests .
Pharmacokinetics
Cypermethrin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability. It is readily absorbed from the gastrointestinal tract and by inhalation of dust and fine spray mist . It is very poorly absorbed through the skin . The compound’s resistance to UV light allows it to remain effective for between 5 and 10 days .
Result of Action
The primary result of cypermethrin’s action is the paralysis and death of pests . By disrupting the normal functioning of the nervous system, cypermethrin causes pests to experience muscle spasms and paralysis . This leads to an inability to function or eat, eventually resulting in the pest’s death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cypermethrin. For instance, its resistance to UV light allows it to remain effective in the environment for extended periods . The presence of cypermethrin in food and groundwater has raised environmental concerns due to its high toxicity levels . It has been shown to damage soil fertility and the ecosystem of essential bacteria . Therefore, the use and disposal of cypermethrin must be managed carefully to minimize its environmental impact .
Safety and Hazards
Cypermethrin is moderately toxic through skin contact or ingestion . It may cause irritation to the skin and eyes . Symptoms of dermal exposure include numbness, tingling, itching, burning sensation, loss of bladder control, incoordination, seizures, and possible death . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The unrestricted utilization of Cypermethrin has sparked widespread concern due to its environmental contamination . Rapid and effective techniques that minimize or remove insecticidal residues from the environment are urgently required . Microbial degradation has been established as a reliable technique for mineralizing Cypermethrin into less toxic chemicals .
properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
Record name | CYPERMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023998 | |
Record name | Cypermethrin | |
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Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |
Record name | Cypermethrin | |
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Record name | CYPERMETHRIN | |
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Record name | CYPERMETHRIN | |
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Solubility |
Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |
Record name | CYPERMETHRIN | |
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Record name | CYPERMETHRIN | |
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Density |
1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |
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Record name | CYPERMETHRIN | |
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Vapor Density |
1.25 | |
Record name | CYPERMETHRIN | |
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Vapor Pressure |
1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |
Record name | CYPERMETHRIN | |
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Mechanism of Action |
Pyrethroid insecticides are synthetic neurotoxins patterned after the naturally occurring pyrethrins. Their mechanism of action is thought to involve effects primarily at the voltage-sensitive sodium channel of both insect & mammalian neurons, although recent studies have raised the possibility that these cmpds may also act at the gamma-aminobutyric acid receptor-chloride ionophore complex. Here we show that active pyrethroids of the alpha-cyano-3-phenoxybenzyl class allosterically enhance the binding of (3)H-batrachotoxinin-A 20-alpha-benzoate to voltage-sensitive sodium channels of rat brain in a dose-dependent & stereospecific manner. Comparison of the rank order of potency for enhancement of (3)H-batrachotoxinin-A 20-alpha-benzoate binding & insecticidal activity in a series of toxic steroisomers of cypermethrin, representative of the class, reveals a correlation between the two measures. These results support a sodium channel site model for pyrethroid action & suggest a useful & practical method to help evaluate the relationship between the sodium channel & insecticidal potency for members of this class of cmpds., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, The efforts of this study were directed at defining the importance of esterases, mixed function oxidases and mitochondrial respiratory chain enzymes in in vitro covalent binding of cismethrin and the two cyanopyrethroids, cypermethrin and deltamethrin to phenobarbital induced rat liver homogenate and microsomes. Each enzyme system was selectively inhibited to elucidate the activation mechanism involved. Piperonyl-butoxide and carbon-monoxide were used to inhibit mixed function oxidases. Tetraethylpyrophosphate inhibited esterase and trichloropropene-oxide inhibited epoxide-hydrolase. Potassium cyanide or rotenone was used to block the mitochondrial electron transport. The study demonstrated that covalent binding of cismethrin, cypermethrin, and deltamethrin was dependent on pyrethroid concentration. Inhibition of esterases and mitochondrial respiration only slightly altered the covalent binding level. Inhibition of cytochrome p450 and mixed function oxidases reduced the covalent binding, making it almost nonexistent. The covalent binding was decreased by 50% through an 80% inhibition of epoxide-hydrolase. In vitro, the comparison of data between alcohol and acid labeling of the same pyrethroid suggested that the whole molecule was bound to proteins in an activation process, perhaps epoxidation, and that hydrolysis could only occur afterwards. The role of cytochrome p450 dependent monooxygenases in the covalent binding process was stressed., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, For more Mechanism of Action (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page. | |
Record name | CYPERMETHRIN | |
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Product Name |
Cypermethrin | |
Color/Form |
Viscous semi-solid, Colorless crystals - pure isomers | |
CAS RN |
52315-07-8, 97955-44-7 | |
Record name | Cypermethrin | |
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Record name | Cypermethrin [ANSI:BSI:ISO] | |
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Record name | α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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Record name | CYPERMETHRIN | |
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Melting Point |
70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |
Record name | CYPERMETHRIN | |
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Synthesis routes and methods I
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Cypermethrin and what are its downstream effects?
A1: Cypermethrin, a type II synthetic pyrethroid pesticide [, , , ], primarily targets the voltage-dependent sodium channels in insects [, ]. It binds to these channels, prolonging their opening, leading to hyper-excitation of the nervous system, paralysis, and ultimately death [].
Q2: Does Cypermethrin interact with other ion channels besides sodium channels?
A2: Yes, research suggests that Cypermethrin also interacts with chloride, voltage-gated calcium and potassium channels, although to a lesser extent []. This modulation can contribute to its overall neurotoxic effects.
Q3: How does Cypermethrin exposure affect neurotransmitter levels?
A3: Studies demonstrate that Cypermethrin can modulate the levels of key neurotransmitters like gamma-aminobutyric acid (GABA) and dopamine []. This disruption can further contribute to its neurotoxic effects and potentially contribute to nigrostriatal dopaminergic neurodegeneration.
Q4: What is the molecular formula and weight of Cypermethrin?
A4: Cypermethrin has a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol.
Q5: Is there information available about Cypermethrin's material compatibility and stability under various conditions?
A5: The provided research focuses primarily on Cypermethrin's biological effects. Information on its material compatibility and stability under different environmental conditions is limited in these papers.
Q6: Can Cypermethrin be broken down in the environment?
A6: Yes, Cypermethrin can be biodegraded by microorganisms in the soil [, , , ]. Studies have shown that Pseudomonas aeruginosa strains can effectively degrade Cypermethrin [, , ].
Q7: Does Cypermethrin pose risks to non-target organisms?
A7: Yes, while effective against target insects, Cypermethrin exhibits toxicity to non-target organisms, including fish [, , , ], aquatic invertebrates [], and potentially mammals [, , ].
Q8: How do trace metals in soil affect Cypermethrin degradation?
A8: Research indicates that the presence of trace metals like Cu²⁺, Zn²⁺, Cd²⁺, and Fe²⁺ in soil can influence the photodegradation rate of Cypermethrin []. Some metals may enhance degradation, while others might inhibit it.
Q9: What are the toxicological effects of Cypermethrin on mammals?
A9: Studies on rats show that Cypermethrin can induce oxidative stress and negatively impact the reproductive system [, , , ], liver, kidneys [], and potentially induce neurotoxicity [].
Q10: Have insects developed resistance to Cypermethrin?
A11: Yes, resistance to Cypermethrin has been reported in various insect species, including the housefly (Musca domestica) [] and the whitefly (Bemisia tabaci) [].
Q11: What are the mechanisms behind Cypermethrin resistance?
A12: Resistance mechanisms can involve metabolic detoxification, target site insensitivity (kdr mutations), or a combination of both [, ]. In whiteflies, the kdr mutation is a major contributor to Cypermethrin resistance [].
Q12: Can cross-resistance to other insecticides occur with Cypermethrin resistance?
A13: Yes, cross-resistance, particularly to other pyrethroids, is possible. For instance, houseflies selected for Cypermethrin resistance showed moderate cross-resistance to bifenthrin, deltamethrin, and cyfluthrin [].
Q13: What analytical methods are used to study Cypermethrin?
A14: Common techniques used to analyze Cypermethrin and its residues include high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and stable carbon isotope analysis (CSIA) [, ].
Q14: Can stable carbon isotope ratios help differentiate the source of Cypermethrin?
A15: Yes, CSIA can be used to determine the origin of Cypermethrin, even in complex mixtures like plant extracts []. This technique can differentiate between synthetic and naturally occurring sources.
Q15: Are there alternative control methods for pests that can replace or reduce the use of Cypermethrin?
A16: Yes, integrated pest management (IPM) strategies, which combine various control methods like biological control, cultural practices, and less toxic pesticides, can be effective alternatives [, ].
Q16: Are there other insecticides that are effective against Cypermethrin-resistant pests?
A17: Several other insecticides, including chlorantraniliprole and indoxacarb, have shown effectiveness against Cypermethrin-resistant sugarcane borers [].
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